molecular formula C36H58O28 B13821170 (2S,3R,4S,5R,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxyoxolan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,3R,4S,5R,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxyoxolan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13821170
M. Wt: 938.8 g/mol
InChI Key: MDDTZRQNBOQDHS-DSDUNIIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Neoagarohexaitol is typically prepared enzymatically from agar . The process involves the reduction of neoagarohexaose with sodium borohydride . This method ensures the production of high-purity neoagarohexaitol, which is essential for its use in scientific research and industrial applications.

Chemical Reactions Analysis

Neoagarohexaitol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another. Specific reagents and conditions depend on the desired substitution.

The major products formed from these reactions vary based on the specific conditions and reagents used.

Mechanism of Action

Neoagarohexaitol exerts its effects by inhibiting the activity of neoagarohexaose . This inhibition impacts various biological responses, including respiratory, oxidative, and microbiocidal activities. The molecular targets and pathways involved in these processes are still under investigation, but the compound’s inhibitory activity is a key factor in its mechanism of action.

Comparison with Similar Compounds

Neoagarohexaitol is unique due to its specific inhibitory activity against neoagarohexaose . Similar compounds include:

These compounds share some similarities with neoagarohexaitol but differ in their molecular structure and specific inhibitory activities.

Properties

Molecular Formula

C36H58O28

Molecular Weight

938.8 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxyoxolan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C36H58O28/c37-1-8(41)24-25(9(42)5-52-24)60-33-20(48)28(16(44)11(3-39)56-33)63-36-23(51)31-27(14(59-36)7-54-31)62-34-21(49)29(17(45)12(4-40)57-34)64-35-22(50)30-26(13(58-35)6-53-30)61-32-19(47)18(46)15(43)10(2-38)55-32/h8-51H,1-7H2/t8-,9+,10-,11-,12-,13+,14+,15+,16+,17+,18+,19-,20-,21-,22-,23-,24-,25+,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+/m1/s1

InChI Key

MDDTZRQNBOQDHS-DSDUNIIZSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](O1)[C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]4[C@@H]([C@@H](O3)CO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]7[C@@H]([C@@H](O6)CO7)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(O1)C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C4C(C(O3)CO4)OC5C(C(C(C(O5)CO)O)OC6C(C7C(C(O6)CO7)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O

Origin of Product

United States

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